molecular formula C9H18N2O2 B8700615 ethyl N-methyl-N-piperidin-4-ylcarbamate

ethyl N-methyl-N-piperidin-4-ylcarbamate

Cat. No.: B8700615
M. Wt: 186.25 g/mol
InChI Key: QIAQJLFLGMPNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-methyl-N-piperidin-4-ylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

The synthesis of ethyl N-methyl-N-piperidin-4-ylcarbamate typically involves the reaction of piperidine with ethyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl N-methyl-N-piperidin-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives.

Scientific Research Applications

Ethyl N-methyl-N-piperidin-4-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: this compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-methyl-N-piperidin-4-ylcarbamate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl N-methyl-N-piperidin-4-ylcarbamate can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.

    N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    Ethyl piperidinecarboxylate: A compound with an ethyl ester group attached to the piperidine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl N-methyl-N-piperidin-4-ylcarbamate

InChI

InChI=1S/C9H18N2O2/c1-3-13-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3

InChI Key

QIAQJLFLGMPNAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)C1CCNCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

49 g of the compound obtained in Stage A dissolved in 500 ml of acetic acid in the presence of 1 g of 5% Pd/C are hydrogenated at 50° C. under 5 Kg. The catalyst is filtered off, the filtrate is evaporated, recovered with diethyl ether and rendered basic in the cold with 50 ml of sodium hydroxide solution. The ethereal phase is dried and evaporated to yield the desired compound.
Name
compound
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
61%

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